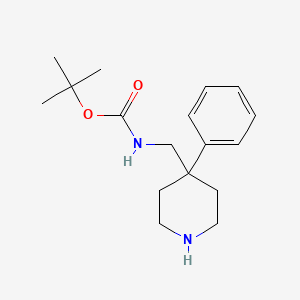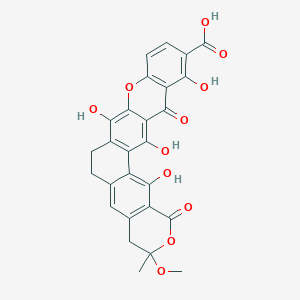
Citreaglycon A
Overview
Description
Citreaglycon A is a naturally occurring compound belonging to the class of xanthones. Xanthones are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound has been isolated from various natural sources, including marine-derived actinomycetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Citreaglycon A typically involve complex organic synthesis techniques. These methods may include the use of starting materials such as phenols and aldehydes, followed by a series of reactions including cyclization, oxidation, and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Citreaglycon A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities
Scientific Research Applications
Chemistry: : Citreaglycon A is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: : this compound has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in treating chronic diseases.
Industry: : The compound is used in the production of natural products and as an additive in cosmetic and pharmaceutical formulations.
Mechanism of Action
The mechanism by which Citreaglycon A exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Citreaglycon A is compared with other xanthones such as mangostin, norathyriol, and cytisine. While these compounds share similar structural features, this compound is unique in its specific biological activities and potential applications. The comparison highlights the distinct advantages of this compound in terms of its efficacy and versatility.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of research and development. Further studies are needed to fully explore its capabilities and optimize its use in different fields.
Properties
IUPAC Name |
3,15,22,26-tetrahydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-21-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVNYNOSSVWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=C3C(=C5C(=C4O)OC6=C(C5=O)C(=C(C=C6)C(=O)O)O)O)O)C(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



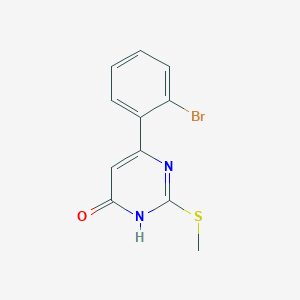
![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)
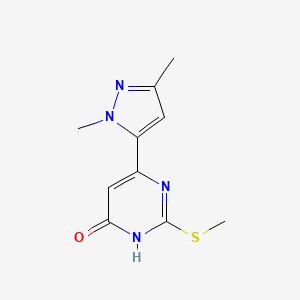
![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)
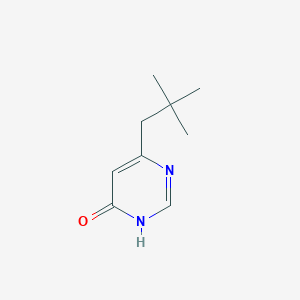
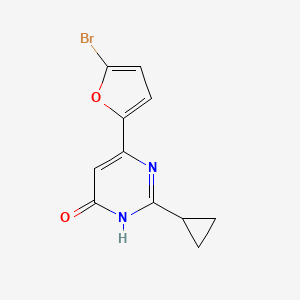
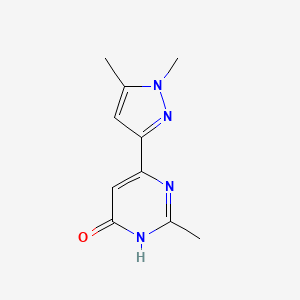
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)

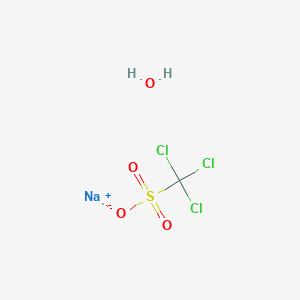

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)
